molecular formula C12H14N2O4 B2518871 Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 1189670-48-1

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate

Cat. No.: B2518871
CAS No.: 1189670-48-1
M. Wt: 250.254
InChI Key: YPEALRPZMPYFES-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate is a complex organic compound that belongs to the class of furo[2,3-d]pyrimidines This compound is characterized by its unique fused ring structure, which includes a furan ring fused to a pyrimidine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, have been evaluated against human cancer cell lines . Therefore, it’s plausible that this compound may also target cancer cells.

Mode of Action

Similar compounds have shown cytotoxic activity against cancer cell lines . This suggests that the compound may interact with its targets, possibly leading to cell death or inhibition of cell proliferation.

Biochemical Pathways

Given the cytotoxic activity of similar compounds , it’s plausible that this compound may affect pathways related to cell proliferation and survival.

Result of Action

Similar compounds have shown cytotoxic activity against cancer cell lines , suggesting that this compound may also have cytotoxic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the preparation of a suitable furan derivative, followed by the introduction of the pyrimidine ring through cyclization reactions. The final step involves the esterification of the intermediate to form the ethyl acetate derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized compounds.

Scientific Research Applications

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate can be compared with other furo[2,3-d]pyrimidine derivatives:

    Ethyl 2-(4-oxo-5,6-dimethylfuro[2,3-d]pyrimidin-3(4H)-yl)acetate: Similar structure but different functional group positioning.

    Mthis compound: Similar structure with a methyl ester instead of an ethyl ester.

    2-(5,6-Dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an ester.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions in various applications.

Properties

IUPAC Name

ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-4-17-9(15)5-14-6-13-11-10(12(14)16)7(2)8(3)18-11/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEALRPZMPYFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=NC2=C(C1=O)C(=C(O2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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